
5-bromo-2,3,4-trimethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,3,4-trimethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an important molecule for studying biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, which leads to a decrease in enzyme activity.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2,3,4-trimethyl-N-phenylbenzamide in lab experiments is its ability to inhibit enzyme activity, which makes it a valuable tool for studying enzyme function. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide. One area of interest is the development of new drugs based on this compound for the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-bromo-2,3,4-trimethyl-N-phenylbenzamide is a valuable compound for studying enzyme inhibition and has potential applications in various fields of scientific research. Its unique structure and mechanism of action make it an important molecule for the development of new drugs and the study of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its future applications.
Métodos De Síntesis
The synthesis of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide involves a multi-step process that includes the reaction of 2,3,4-trimethylbenzoyl chloride with phenylamine to form the intermediate product. The intermediate product is then reacted with bromine to form the final product. This synthesis method has been optimized to produce high yields of 5-bromo-2,3,4-trimethyl-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
5-bromo-2,3,4-trimethyl-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the study of enzyme inhibition. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which makes it a potential drug target for the treatment of diseases such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBHFPMPUIUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

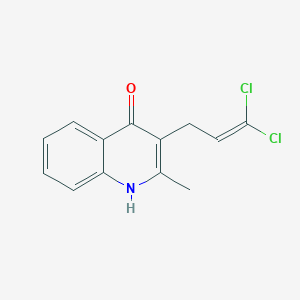

![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
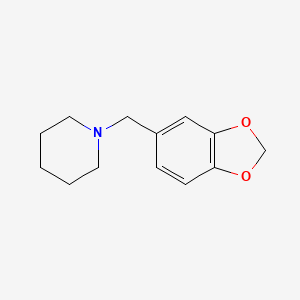
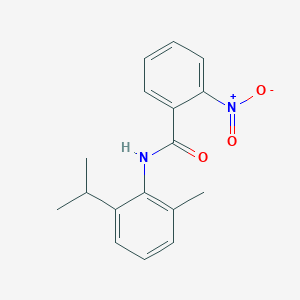
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)


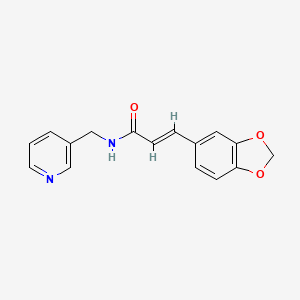

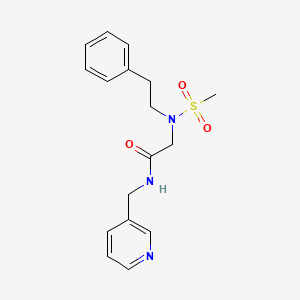

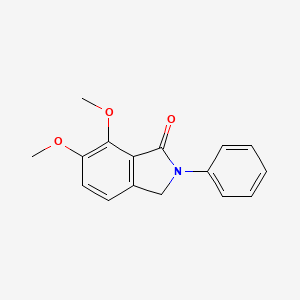
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)